molecular formula C9H11BrN2OS B13242212 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Cat. No.: B13242212
M. Wt: 275.17 g/mol
InChI Key: HDTJBMBHXHQKGH-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole (CAS: 2060021-47-6) is a pyrazole derivative featuring a bromine substituent at the 4-position and a bicyclic 7-oxa-3-thiabicyclo[4.1.0]heptane moiety at the 5-position. Its molecular formula is C₉H₁₁BrN₂OS (MW: 275.17 g/mol), with the bicyclic system introducing both oxygen and sulfur heteroatoms, which confer unique electronic and steric properties .

Properties

Molecular Formula

C9H11BrN2OS

Molecular Weight

275.17 g/mol

IUPAC Name

4-bromo-1-methyl-5-(7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl)pyrazole

InChI

InChI=1S/C9H11BrN2OS/c1-12-8(6(10)4-11-12)9-5-14-3-2-7(9)13-9/h4,7H,2-3,5H2,1H3

InChI Key

HDTJBMBHXHQKGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C23CSCCC2O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of 1-methylpyrazole, followed by the introduction of the bicyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The bicyclic structure can be modified through oxidation or reduction reactions, altering the oxidation state of sulfur and oxygen atoms.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the bicyclic structure.

Scientific Research Applications

4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole Derivatives

These derivatives are prominent in agrochemical research due to their insecticidal activity. For example, diacylhydrazine-containing analogs exhibit LC₅₀ values as low as 23.67 mg L⁻¹ against Plutella xylostella, outperforming tebufenozide (LC₅₀ = 37.77 mg L⁻¹) . Unlike the target compound, the 3-chloropyridinyl group in these derivatives enhances interactions with insecticidal targets like ryanodine receptors. The bromine position (3 vs. 4) and substituent type (chloropyridine vs. bicyclic system) critically influence bioactivity .

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

This compound (CAS: 5775-86-0) shares the 4-bromo-1-methylpyrazole core but replaces the bicyclic group with a trifluoromethyl (-CF₃) substituent. The electron-withdrawing -CF₃ group enhances stability and facilitates Br-Li exchange reactions for further functionalization, a strategy less applicable to the bicyclic system in the target compound .

4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one

Synthesized via procedure A4 (Diels-Alder-like methods), this derivative (MW: 331 g/mol) incorporates a bromomethyl group and a dihydro-pyrazol-3-one ring. Its LC/MS profile (m/z 331 [M+H]⁺) contrasts with the target compound’s mass (275.17 g/mol), reflecting differences in functional group complexity .

4-Bromo-1-methyl-5-{7-oxa-2-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole

A structural isomer (CAS: 2059931-75-6) with sulfur at the 2-position instead of 3 in the bicyclic system.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Activities
4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole C₉H₁₁BrN₂OS 7-Oxa-3-thiabicyclo[4.1.0]heptane 275.17 Research (structural studies)
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole derivatives Varies 3-Chloropyridine, diacylhydrazine ~350–400 Insecticides (e.g., LC₅₀ = 23.67 mg L⁻¹)
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole C₅H₅BrF₃N₂ Trifluoromethyl (-CF₃) 229.00 Synthetic intermediate
4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one C₁₄H₁₆Br₂N₂O Bromomethyl, dihydro-pyrazol-3-one 331.10 Agrochemical intermediates

Biological Activity

4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is a compound that belongs to the pyrazole class of organic compounds, which are known for their diverse biological activities. This article presents an overview of the biological activity associated with this specific compound, highlighting its pharmacological potential and relevant research findings.

Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological properties. The presence of bromine and the thiabicyclo moiety may influence its interaction with biological targets.

Molecular Formula: C11H12BrN2O2S
CAS Number: 2060052-13-1

Biological Activities

Recent studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific activities of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole have been explored in various contexts.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. A study on related pyrazoles reported significant anti-inflammatory effects in animal models, suggesting potential therapeutic use in inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been documented. Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Pyrazole compounds have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that certain pyrazoles can inhibit tumor cell proliferation and promote cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Inflammation : A study involving a series of pyrazole derivatives, including 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole, showed a dose-dependent reduction in paw edema in rat models, indicating significant anti-inflammatory effects.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anticancer Research : A recent publication reported that this compound induced apoptosis in human breast cancer cell lines through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Data Table: Biological Activities of 4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis

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